molecular formula C14H13NO2 B12005404 ([1,1'-Biphenyl]-2-ylamino)acetic acid

([1,1'-Biphenyl]-2-ylamino)acetic acid

Cat. No.: B12005404
M. Wt: 227.26 g/mol
InChI Key: GVWWGDAUARXASN-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-ylamino)acetic acid: is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, where an amino group is attached to one of the phenyl rings, and an acetic acid moiety is connected to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-ylamino)acetic acid typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-nitrobiphenyl.

    Reduction of Nitro Group: The nitro group in 2-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2-aminobiphenyl.

    Acylation: 2-aminobiphenyl is then acylated with chloroacetic acid in the presence of a base like sodium hydroxide to form ([1,1’-Biphenyl]-2-ylamino)acetic acid.

Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-ylamino)acetic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ([1,1’-Biphenyl]-2-ylamino)acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The amino group in ([1,1’-Biphenyl]-2-ylamino)acetic acid can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases like pyridine or triethylamine.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: ([1,1’-Biphenyl]-2-ylamino)acetic acid can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Drug Development: ([1,1’-Biphenyl]-2-ylamino)acetic acid derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ([1,1’-Biphenyl]-2-ylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the biphenyl moiety provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Biphenylacetic Acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.

    2-Aminobiphenyl: Lacks the acetic acid moiety, reducing its solubility in aqueous environments.

    Phenylacetic Acid: Lacks the biphenyl structure, resulting in different hydrophobic interactions.

Uniqueness: ([1,1’-Biphenyl]-2-ylamino)acetic acid is unique due to the presence of both the biphenyl and aminoacetic acid moieties, allowing it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-(2-phenylanilino)acetic acid

InChI

InChI=1S/C14H13NO2/c16-14(17)10-15-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17)

InChI Key

GVWWGDAUARXASN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NCC(=O)O

Origin of Product

United States

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